1-[4-(2-methoxyphenyl)piperazin-1-yl]prop-2-en-1-one
Overview
Description
1-[4-(2-Methoxyphenyl)piperazin-1-yl]prop-2-en-1-one is a compound that has garnered significant interest in the scientific community due to its potential therapeutic applications. This compound is characterized by the presence of a piperazine ring substituted with a 2-methoxyphenyl group and a prop-2-en-1-one moiety. It is known for its interaction with alpha1-adrenergic receptors, which are a class of G-protein-coupled receptors involved in various physiological processes .
Preparation Methods
The synthesis of 1-[4-(2-methoxyphenyl)piperazin-1-yl]prop-2-en-1-one typically involves the reaction of 2-methoxyphenylpiperazine with an appropriate acylating agent. One common method includes the use of propionyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-[4-(2-Methoxyphenyl)piperazin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used but generally include oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
1-[4-(2-Methoxyphenyl)piperazin-1-yl]prop-2-en-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[4-(2-methoxyphenyl)piperazin-1-yl]prop-2-en-1-one involves its interaction with alpha1-adrenergic receptors. These receptors are G-protein-coupled receptors that mediate various physiological responses. The compound acts as an antagonist, blocking the action of endogenous catecholamines like norepinephrine and epinephrine. This blockade results in the relaxation of smooth muscles, leading to vasodilation and decreased blood pressure . Molecular dynamics simulations and docking studies have provided insights into the binding interactions and conformational changes associated with this compound .
Comparison with Similar Compounds
1-[4-(2-Methoxyphenyl)piperazin-1-yl]prop-2-en-1-one can be compared with other similar compounds, such as:
Trazodone: An antidepressant that also interacts with alpha1-adrenergic receptors but has a different chemical structure.
Naftopidil: Used to treat benign prostatic hyperplasia, it shares structural similarities with the piperazine ring but differs in its substituents.
The uniqueness of this compound lies in its specific substituents and the resulting pharmacological profile, which may offer advantages in terms of selectivity and efficacy in certain therapeutic applications.
Properties
IUPAC Name |
1-[4-(2-methoxyphenyl)piperazin-1-yl]prop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-3-14(17)16-10-8-15(9-11-16)12-6-4-5-7-13(12)18-2/h3-7H,1,8-11H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVJIJPLKKKHQIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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